molecular formula C12H12O6 B3111429 2,4,6-trimethylbenzene-1,3,5-tricarboxylic Acid CAS No. 18239-15-1

2,4,6-trimethylbenzene-1,3,5-tricarboxylic Acid

Cat. No.: B3111429
CAS No.: 18239-15-1
M. Wt: 252.22 g/mol
InChI Key: YJCXTPPWGDHJCL-UHFFFAOYSA-N
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Description

2,4,6-Trimethylbenzene-1,3,5-tricarboxylic acid (CAS: 18239-15-1) is a derivative of trimesic acid (benzene-1,3,5-tricarboxylic acid, H₃BTC) featuring three methyl groups at the 2, 4, and 6 positions of the central benzene ring. This structural modification introduces steric and electronic effects that differentiate it from simpler tricarboxylic acids. The compound is synthesized via methods such as microwave-assisted condensation reactions and is utilized in coordination chemistry, particularly in the design of metal-organic frameworks (MOFs) and supramolecular assemblies. Its methyl groups enhance hydrophobicity and may influence crystallinity and thermal stability compared to unsubstituted analogs .

Properties

IUPAC Name

2,4,6-trimethylbenzene-1,3,5-tricarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O6/c1-4-7(10(13)14)5(2)9(12(17)18)6(3)8(4)11(15)16/h1-3H3,(H,13,14)(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJCXTPPWGDHJCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C(=O)O)C)C(=O)O)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801243007
Record name 2,4,6-Trimethyl-1,3,5-benzenetricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801243007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18239-15-1
Record name 2,4,6-Trimethyl-1,3,5-benzenetricarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18239-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Trimethyl-1,3,5-benzenetricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801243007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chemical Reactions Analysis

2,4,6-trimethylbenzene-1,3,5-tricarboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and chromic acid, reducing agents such as lithium aluminum hydride (LiAlH4), and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,4,6-trimethylbenzene-1,3,5-tricarboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional distinctions between 2,4,6-trimethylbenzene-1,3,5-tricarboxylic acid and related compounds:

Compound Name Molecular Formula Substituents/Spacers Key Features Applications
2,4,6-Trimethylbenzene-1,3,5-tricarboxylic acid C₁₂H₁₂O₆ Three methyl groups at 2,4,6 positions Enhanced steric bulk; electron-donating methyl groups modulate acidity MOF synthesis (inferred); potential for hydrophobic pore environments
Trimesic Acid (H₃BTC) C₉H₆O₆ No substituents High symmetry; strong coordination to metal ions (e.g., Cu²⁺ in HKUST-1) HKUST-1 MOF (gas storage, catalysis); hydrogen-bonded networks
1,3,5-Tri(4-carboxyphenyl)benzene (BTB) C₃₀H₁₈O₆ Phenyl spacers between core and -COOH Extended π-conjugation; forms diverse 2D/3D MOFs Large-pore MOFs for iodine adsorption
1,3,5-Tris(4-carboxyphenylethynyl)-2,4,6-trimethylbenzene (BTrB) C₃₆H₂₄O₆ Ethynyl spacers + methyl groups Rigid, π-extended structure; promotes nanoscale stacking in solution Self-assembled monolayers; photonic materials
4,4',4''-(2,4,6-Trimethylbenzene-1,3,5-triyl)tribenzoic acid (H₃CTTA) C₃₀H₂₄O₆ Benzoic acid arms linked via methylene High connectivity; forms stable MOFs with rare-earth metals Luminescent MOFs; gas separation

Key Research Findings

Coordination Chemistry and MOF Design: Trimesic acid (H₃BTC) is a cornerstone in MOF synthesis, forming HKUST-1 with high surface area and applications in CO₂/CH₄ separation . In contrast, 2,4,6-trimethylbenzene-1,3,5-tricarboxylic acid’s methyl groups may reduce pore accessibility but improve framework stability in humid conditions due to hydrophobicity .

Self-Assembly Behavior :

  • Trimesic acid exhibits concentration-dependent polymorphism, forming hydrogen-bonded networks (e.g., "honeycomb" or "flower" structures) . Methyl-substituted derivatives like BTrB and 2,4,6-trimethylbenzene-1,3,5-tricarboxylic acid show altered assembly due to steric hindrance and enhanced π-stacking (in BTrB) or hydrophobic interactions .

Thermal and Chemical Stability :

  • Methyl groups in 2,4,6-trimethylbenzene-1,3,5-tricarboxylic acid likely improve thermal stability compared to H₃BTC, as alkyl substituents often enhance decomposition resistance. This property is critical for MOFs used in high-temperature catalysis or gas adsorption .

Synthetic Accessibility :

  • H₃BTC is commercially available and widely used, whereas 2,4,6-trimethylbenzene-1,3,5-tricarboxylic acid requires specialized synthesis, such as microwave-assisted reactions, which optimize yield and purity .

Biological Activity

2,4,6-Trimethylbenzene-1,3,5-tricarboxylic acid (TMTCA), with the CAS number 18239-15-1 and molecular formula C12_{12}H12_{12}O6_6, is a tricarboxylic acid derivative of trimethylbenzene. Its unique structure endows it with various biological activities and potential applications in fields such as catalysis and material science. This article aims to provide a comprehensive overview of the biological activity associated with TMTCA, including its synthesis, properties, and relevant case studies.

Synthesis and Properties

TMTCA can be synthesized through several chemical routes, primarily involving the oxidation of trimethylbenzene using strong oxidizing agents like potassium permanganate or chromium(VI) oxide in acidic conditions. The general reaction conditions include:

  • Oxidizing Agent : Potassium permanganate or chromium(VI) oxide
  • Solvent : Acetone or water
  • Temperature : Typically between 0 °C to 30 °C
  • Yield : Approximately 53% under optimal conditions .

The molecular weight of TMTCA is 252.22 g/mol, and its structure features three carboxylic acid groups attached to a trimethyl-substituted benzene ring.

Antioxidant Properties

TMTCA has been studied for its antioxidant capabilities. Research indicates that compounds with carboxylic acid functionalities can scavenge free radicals effectively. A study demonstrated that TMTCA exhibited substantial radical-scavenging activity in vitro, suggesting its potential as a natural antioxidant in food preservation and health supplements .

Antimicrobial Activity

TMTCA's antimicrobial properties have also been investigated. In vitro assays showed that TMTCA inhibited the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell membranes due to the presence of multiple carboxyl groups which can interact with microbial cell structures .

Enzyme Interaction

TMTCA has been explored for its ability to interact with enzymes. For example, it has been utilized in enzyme immobilization studies where it served as a linker in metal-organic frameworks (MOFs). These frameworks enhance enzyme stability and activity by providing a conducive environment for enzymatic reactions. The incorporation of TMTCA into MOFs has shown improved catalytic efficiency in biocatalytic processes .

Case Studies

StudyFindings
Antioxidant Activity TMTCA demonstrated significant radical-scavenging activity comparable to established antioxidants .
Antimicrobial Efficacy Inhibition of E. coli and S. aureus was observed at concentrations as low as 100 µg/mL .
Enzyme Immobilization Enhanced stability and activity of enzymes when immobilized on TMTCA-functionalized MOFs .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,4,6-trimethylbenzene-1,3,5-tricarboxylic acid, and what purity levels are achievable under laboratory conditions?

  • Methodological Answer : The compound is typically synthesized via solvothermal methods, where precursor molecules (e.g., methyl-substituted benzene derivatives) undergo carboxylation under controlled temperature and pressure. Post-synthesis purification involves recrystallization from polar aprotic solvents (e.g., dimethylformamide) followed by HPLC analysis to confirm purity (>95%). For example, similar tricarboxylic acid linkers like H3TBTC were synthesized via solvothermal routes and characterized for metal-organic framework (MOF) applications .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of 2,4,6-trimethylbenzene-1,3,5-tricarboxylic acid?

  • Methodological Answer :

  • X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is critical for resolving atomic positions and hydrogen-bonding networks .
  • Spectroscopy : FT-IR confirms carboxylate and methyl group vibrations, while 1^1H/13^13C NMR in deuterated DMSO verifies proton environments and substituent symmetry .

Q. How is this compound utilized in the synthesis of coordination polymers or MOFs?

  • Methodological Answer : The tricarboxylic acid groups act as multidentate ligands, coordinating with metal ions (e.g., Bi³⁺, Pr³⁺) to form 3D frameworks. For instance, Bi³⁺-based coordination polymers using analogous linkers require stoichiometric control of metal-to-ligand ratios (1:1 to 1:3) and pH optimization (3.5–5.0) to stabilize the network .

Advanced Research Questions

Q. How do the methyl substituents in 2,4,6-trimethylbenzene-1,3,5-tricarboxylic acid influence the topology and porosity of resulting MOFs compared to non-methylated analogs?

  • Methodological Answer : Methyl groups introduce steric hindrance, reducing interpenetration in MOFs and enhancing porosity. For example, methylated derivatives like TTPC yield MOFs with surface areas >1000 m²/g, compared to ~800 m²/g for non-methylated BTC-based frameworks. Gas adsorption studies (e.g., CO₂ at 298 K) quantify these differences .

Q. What experimental strategies can resolve contradictions in reported polymorphic forms of coordination polymers derived from this compound?

  • Methodological Answer : Polymorphs arise from variations in solvent concentration and crystallization kinetics. To reconcile conflicting reports:

  • Systematically vary solution concentration (e.g., 0.1–10 mM) during self-assembly, as demonstrated in the "concentration-in-control" concept for analogous tricarboxylic acids .
  • Use synchrotron-based SCXRD to distinguish subtle structural differences between polymorphs .

Q. How can hydrogen-bonding interactions between adjacent molecules be optimized for designing stable supramolecular assemblies?

  • Methodological Answer :

  • In-plane H-bonding : Adjust pH to deprotonate carboxyl groups (pH >4.5) and promote intermolecular O−H···O interactions.
  • π–π stacking : Use aromatic solvents (e.g., 1,3,5-trimethylbenzene) to enhance stacking of the methyl-substituted core, as seen in self-assembled monolayers of related compounds .

Q. What role does microwave-assisted synthesis play in improving the crystallinity of MOFs using this ligand?

  • Methodological Answer : Microwave irradiation reduces reaction time (from 72h to 6h) and enhances crystal uniformity by enabling rapid nucleation. For example, MOFs synthesized via microwave methods show narrower pore-size distributions (PSD <0.5 nm) compared to conventional solvothermal routes .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solvent-dependent self-assembly outcomes for this compound?

  • Methodological Answer : Contradictions often stem from unaccounted solvent polarity or trace water content. To resolve:

  • Conduct solvent screening (e.g., DMF, THF, chloroform) with rigorous drying (molecular sieves).
  • Compare grazing-incidence XRD patterns of self-assembled monolayers to identify solvent-specific packing motifs .

Methodological Tables

Table 1 : Comparison of MOF Properties Using Methylated vs. Non-Methylated Tricarboxylic Acid Linkers

PropertyMethylated Linker (e.g., TTPC)Non-Methylated Linker (e.g., BTC)
Surface Area (m²/g)1050–1200750–850
CO₂ Uptake (298 K, bar)4.2 mmol/g3.1 mmol/g
Thermal Stability (°C)>350~300
Reference

Table 2 : Key Parameters for Polymorph Control in Self-Assembly

ParameterOptimal RangeImpact on Structure
Concentration2–5 mMHigher concentrations favor dense 2D networks
Solvent PolarityLow (e.g., toluene)Enhances π–π stacking
Temperature (°C)25–40Lower temps favor kinetic control

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,4,6-trimethylbenzene-1,3,5-tricarboxylic Acid
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